

Application Notes and Protocols for Intraperitoneal Administration of WAY-267464 in Mice

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Compound of Interest

Compound Name: WAY-267464

Cat. No.: B131216

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Introduction

WAY-267464 is a non-peptide small molecule that acts as an agonist at the oxytocin receptor (OTR), while also exhibiting antagonist activity at the vasopressin 1A receptor (V1aR).^{[1][2][3]} This dual functionality makes it a valuable tool for investigating the complex roles of the oxytocinergic and vasopressinergic systems in various physiological and behavioral processes. Unlike the endogenous neuropeptide oxytocin, **WAY-267464** has the advantage of better blood-brain barrier penetration, allowing for the study of centrally-mediated effects after systemic administration.^[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of **WAY-267464** in mice, along with relevant pharmacological data and a description of its signaling pathways.

Data Presentation

Pharmacological Profile of WAY-267464

Parameter	Species	Receptor	Action	Value	Reference
Binding Affinity (Ki)	Human	Oxytocin Receptor (OTR)	Agonist	58.4 nM	[4]
Rat	Oxytocin Receptor (OTR)	Agonist	978 nM	[5]	
Rat	Vasopressin 1a Receptor (V1aR)	Antagonist	113 nM	[5]	
Functional Activity (EC50)	Rat	Oxytocin Receptor (OTR)	Agonist	881 nM (weak)	[5]
Rat	Vasopressin 1a Receptor (V1aR)	Antagonist	No functional response (agonist assay)	[5]	

Recommended Dosages for in vivo Studies in Mice

Dosage Range (i.p.)	Study Type	Observed Effects	Reference
10 - 30 mg/kg	Behavioral	Anxiolytic-like effects	[1]
30 - 100 mg/kg	Behavioral	Impairment of social recognition memory (attributed to V1aR antagonism)	[6]

Note: The pharmacokinetic profile of **WAY-267464** following intraperitoneal administration in mice has not been extensively reported. Studies in rats have indicated fast clearance after intravenous administration.[4] For comparative purposes, intraperitoneally administered oxytocin in mice has been shown to reach detectable levels in the brain and plasma, with concentrations peaking within the first 30 minutes and remaining elevated for about an hour.[2]

However, due to its different chemical nature, the pharmacokinetic properties of **WAY-267464** are likely to differ.

Experimental Protocols

Preparation of **WAY-267464** for Intraperitoneal Injection

This protocol describes the preparation of a stock solution and dosing solutions for **WAY-267464**.

Materials:

- **WAY-267464** powder
- Dimethyl sulfoxide (DMSO)
- Tween-80 (Polysorbate 80)
- Physiological saline (0.9% NaCl, sterile)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Vehicle Preparation: Prepare the vehicle solution consisting of 15% DMSO, 2% Tween-80, and 83% physiological saline.
 - For 10 ml of vehicle:
 - 1.5 ml DMSO
 - 0.2 ml Tween-80
 - 8.3 ml physiological saline
 - Mix thoroughly by vortexing.

- **WAY-267464** Stock Solution:
 - Weigh the required amount of **WAY-267464** powder.
 - Dissolve the powder in the prepared vehicle to achieve the desired stock concentration. For example, to prepare a 10 mg/ml stock solution, dissolve 10 mg of **WAY-267464** in 1 ml of the vehicle.
 - Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may aid dissolution.
- Dosing Solutions:
 - Prepare final dosing solutions by diluting the stock solution with the vehicle to the desired final concentrations for injection (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml).
- Storage: Store the stock solution and dosing solutions at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Protocol for Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for administering **WAY-267464** via intraperitoneal injection to mice.^{[3][7][8][9]}

Materials:

- Prepared **WAY-267464** dosing solution
- Mouse restraint device (optional)
- 25-30 gauge needles
- 1 ml syringes
- 70% ethanol or other suitable disinfectant

- Sterile gauze pads
- Appropriate personal protective equipment (gloves, lab coat)

Procedure:

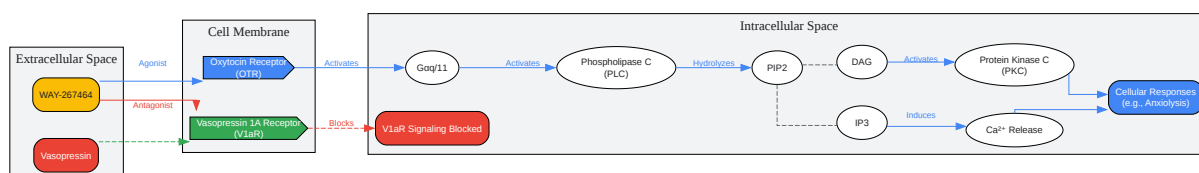
- Animal Restraint:
 - Gently restrain the mouse by grasping the loose skin at the scruff of the neck between your thumb and forefinger.
 - Secure the tail with your little finger of the same hand to immobilize the lower body.
 - Carefully turn the mouse to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.
[\[7\]](#)
- Injection Site Identification:
 - The preferred injection site is the lower right or left quadrant of the abdomen.[\[8\]](#) This avoids the cecum (on the left) and the urinary bladder.[\[7\]](#)
- Disinfection:
 - Swab the injection site with a sterile gauze pad soaked in 70% ethanol.
- Injection:
 - Using a new sterile syringe and needle for each animal, draw up the correct volume of the **WAY-267464** solution.
 - Insert the needle, bevel up, at a 15-30 degree angle into the identified injection site.
 - Gently aspirate by pulling back slightly on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.
 - If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.

- Post-Injection Care:
 - Withdraw the needle and return the mouse to its home cage.
 - Monitor the mouse for several minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
 - Observe the injection site for any signs of leakage or irritation.

Signaling Pathways and Experimental Workflows

WAY-267464 Signaling Pathway

WAY-267464 primarily acts as an agonist on the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The major pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses. Additionally, **WAY-267464** acts as an antagonist at the vasopressin 1A receptor (V1aR), blocking the signaling cascade typically initiated by vasopressin binding to this receptor.

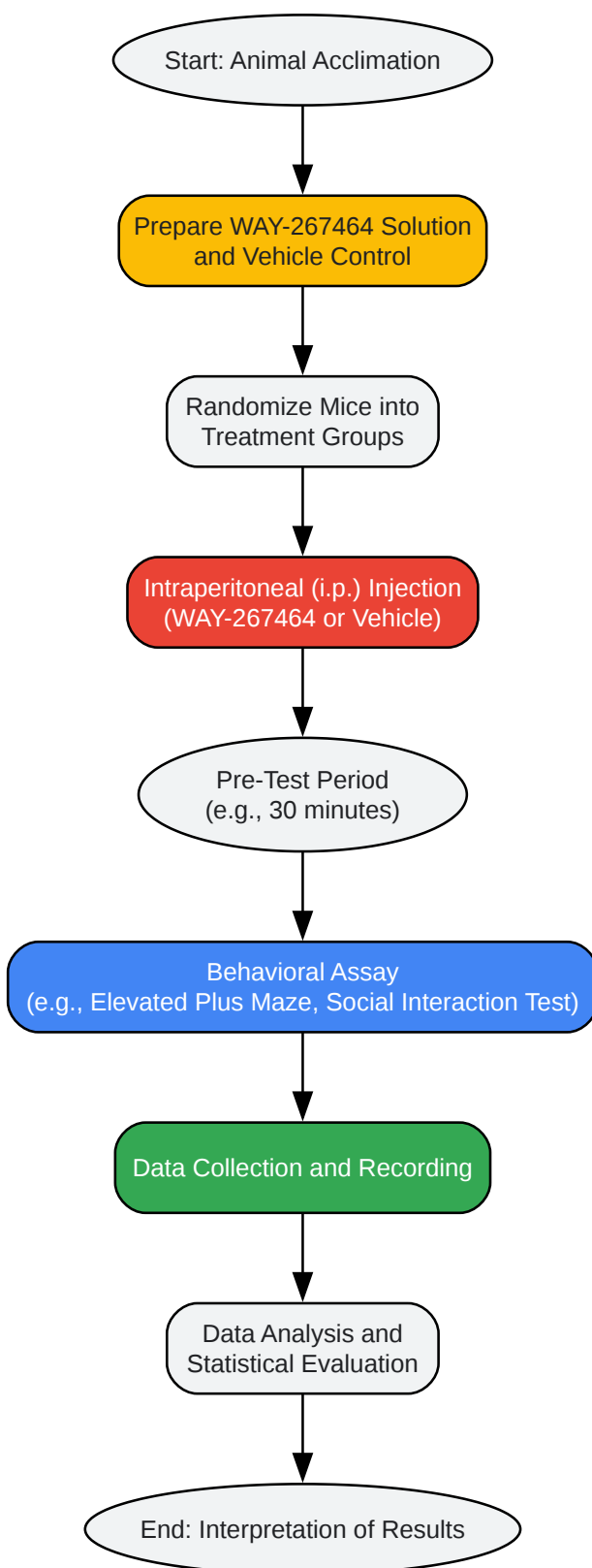


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Caption: **WAY-267464** dual signaling pathway.

Experimental Workflow for Behavioral Studies

This diagram outlines a typical workflow for conducting behavioral experiments in mice using intraperitoneal administration of **WAY-267464**.



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Caption: Workflow for **WAY-267464** behavioral studies.

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